molecular formula C20H22O3 B5228066 4-pentanoylphenyl 3,4-dimethylbenzoate

4-pentanoylphenyl 3,4-dimethylbenzoate

Cat. No.: B5228066
M. Wt: 310.4 g/mol
InChI Key: MLTPDHIHWKMZNA-UHFFFAOYSA-N
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Description

4-Pentanoylphenyl 3,4-dimethylbenzoate is an ester derivative synthesized from 3,4-dimethylbenzoic acid and 4-pentanoylphenol. Its structure features a phenyl ester backbone with a pentanoyl group at the para position of the phenyl ring and 3,4-dimethyl substituents on the benzoate moiety. The ester group confers hydrolytic stability under neutral conditions, while the pentanoyl and dimethyl groups enhance steric bulk and lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name

(4-pentanoylphenyl) 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-5-6-19(21)16-9-11-18(12-10-16)23-20(22)17-8-7-14(2)15(3)13-17/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTPDHIHWKMZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 4-pentanoylphenyl 3,4-dimethylbenzoate with structurally related esters, focusing on substituent effects and hypothetical physicochemical properties. Key compounds for comparison include ethyl benzoate derivatives (e.g., I-6230, I-6232) from Molecules (2011), which share ester functionalities but differ in substituent groups .

Table 1: Structural Comparison of this compound and Analogous Esters

Compound Name Ester Group Benzoate Substituents Phenyl Substituents Molecular Weight (g/mol)*
This compound Phenyl 3,4-dimethyl 4-pentanoyl ~296
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino) ~336
I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino) ~350
I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio) ~353

*Molecular weights are approximate and calculated based on structural formulas.

Key Observations:

Ester Group Differences: The phenyl ester in this compound is less polar than the ethyl esters in I-6230 and analogs, likely reducing aqueous solubility but increasing lipid membrane permeability .

In contrast, I-6230 and I-6232 feature heterocyclic pyridazine groups, which may enhance hydrogen-bonding capacity and target-specific interactions (e.g., enzyme inhibition) in biological systems .

Functional Group Diversity: I-6373 includes a thioether linkage (phenethylthio), which could improve oxidative stability compared to amino or oxygen-based linkages.

Hypothetical Property Analysis Based on Structural Features

Table 2: Hypothetical Physicochemical Properties

Property This compound I-6230 I-6232
LogP (Lipophilicity) High (~5.2)* Moderate (~3.8) Moderate (~4.0)
Aqueous Solubility Low Moderate Moderate
Hydrolytic Stability High (due to steric hindrance) Moderate Moderate

*Estimated using fragment-based methods (e.g., XLogP3).

Discussion:
  • The pentanoyl group and dimethyl substituents in the main compound likely result in higher lipophilicity, favoring applications in hydrophobic matrices or prodrug designs.
  • Ethyl esters like I-6230 exhibit moderate solubility due to polar heterocycles, making them more suitable for aqueous-phase reactions or pharmacokinetic optimization .

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